(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coenzyme B12 is highly complex due to its intricate structure. The core structure of coenzyme B12 is based on a corrin ring with a central cobalt ion. The synthetic routes involve multiple steps, including the formation of the corrin ring and the incorporation of the cobalt ion . The reaction conditions typically require specific pH levels, temperatures, and the presence of reducing agents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of coenzyme B12 is primarily achieved through microbial fermentation. Microorganisms such as Propionibacterium freudenreichii and Pseudomonas denitrificans are commonly used for this purpose . The fermentation process involves the cultivation of these microorganisms in nutrient-rich media, followed by the extraction and purification of coenzyme B12 .
Chemical Reactions Analysis
Types of Reactions: Coenzyme B12 undergoes various types of reactions, including isomerization, dehalogenation, and methyl transfer . These reactions are facilitated by the formation and cleavage of the cobalt-carbon bond within the molecule .
Common Reagents and Conditions: Common reagents used in reactions involving coenzyme B12 include reducing agents such as sodium borohydride and oxidizing agents like hydrogen peroxide . The reaction conditions often require specific pH levels and temperatures to ensure optimal activity of the coenzyme .
Major Products: The major products formed from reactions involving coenzyme B12 depend on the specific reaction type. For example, isomerization reactions may produce different isomers of a compound, while methyl transfer reactions result in the formation of methylated products .
Scientific Research Applications
Coenzyme B12 has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, coenzyme B12 is used as a catalyst for various organic reactions, including radical-mediated rearrangements and reductions .
Biology: In biology, coenzyme B12 is essential for the functioning of enzymes involved in DNA synthesis and repair, as well as in the metabolism of fatty acids and amino acids .
Medicine: In medicine, coenzyme B12 is used to treat vitamin B12 deficiency, which can lead to conditions such as pernicious anemia and neurological disorders . It is also being explored as a potential therapeutic agent for various diseases due to its role in cellular metabolism .
Industry: In industry, coenzyme B12 is used in the production of pharmaceuticals and as a nutritional supplement in animal feed .
Mechanism of Action
Coenzyme B12 exerts its effects by serving as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase . Methionine synthase is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA . Methylmalonyl-CoA mutase is involved in the metabolism of fatty acids and amino acids . The molecular targets of coenzyme B12 include these enzymes, and its mechanism of action involves the formation and cleavage of the cobalt-carbon bond within the molecule .
Comparison with Similar Compounds
Coenzyme B12 is unique among the cobalamins due to its specific role as a cofactor for radical-mediated enzymatic reactions . Similar compounds include:
Methylcobalamin: Another biologically active form of vitamin B12, which serves as a cofactor for methionine synthase in the cytosol.
Hydroxocobalamin: A form of vitamin B12 used in the treatment of vitamin B12 deficiency and cyanide poisoning.
Cyanocobalamin: A synthetic form of vitamin B12 commonly used in supplements and fortified foods.
Coenzyme B12 is distinct from these compounds due to its unique role in radical-mediated reactions and its specific molecular structure .
Properties
Molecular Formula |
C72H100CoN18O17P |
---|---|
Molecular Weight |
1579.6 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |
InChI |
InChI=1S/C62H90N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41-,52-,53-,56?,57+,59?,60?,61?,62?;4-,6-,7-,10+;/m11./s1 |
InChI Key |
OAJLVMGLJZXSGX-PMDPKNCCSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-][C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
Synonyms |
3',4'-anhydroadenosylcobalamin 5'-deoxyadenosylcobalamin adenosylcobalamin AdoCbl cobamamide coenzyme B12 desoxyadenosylcobalamine dibencozide Indusil T vitamin B12 coenzyme |
Origin of Product |
United States |
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